molecular formula C9H10N4O B2544415 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile CAS No. 2034376-77-5

1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile

Cat. No. B2544415
M. Wt: 190.206
InChI Key: KNQXGTSVPKCLGY-UHFFFAOYSA-N
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Description

The compound “1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom . The presence of the nitrile (-CN) and ketone (C=O) functional groups could also influence its reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a certain degree of polarity due to the presence of the nitrile and ketone functional groups. These groups are also likely to participate in various chemical reactions .

Scientific Research Applications

Synthesis and Characterization

Novel heterocyclic compounds, including azetidine derivatives, have been synthesized through various chemical reactions, showcasing their potential for diverse applications in scientific research. For example, studies have demonstrated the synthesis of novel heterocyclic azo dyes and pyrazoline derivatives, highlighting the structural diversity achievable with these frameworks. These compounds have been characterized using spectroscopic techniques such as UV–Visible, FTIR, 1H NMR, and Mass spectroscopy, confirming their anticipated molecular structures (Mallikarjuna & Keshavayya, 2020).

Biological Activities

The synthesized compounds exhibit significant biological activities, including antimicrobial, antitubercular, anticancer, and antioxidant properties. For instance, some compounds showed promising anti-tubercular activity against Mycobacterium tuberculosis and potent anticancer activity against MCF-7 cell lines, indicating their potential in developing new therapeutic agents (Mallikarjuna & Keshavayya, 2020). Additionally, the antioxidant activity of certain compounds underscores their potential utility in addressing oxidative stress-related disorders (Salem & Errayes, 2016).

Anticancer and Antidiabetic Potential

Some studies have focused on developing compounds with specific anticancer and antidiabetic activities. For example, a novel series of spirothiazolidines analogs demonstrated significant anticancer activities against breast and liver carcinoma cell lines and showed promising results as alpha-amylase and alpha-glucosidase inhibitors, indicating potential antidiabetic applications (Flefel et al., 2019).

Synthetic Applications

The synthetic versatility of azetidine-containing compounds extends to their use in creating bioactive compounds and intermediates. For instance, highly efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles have been employed to afford azetidine-2-carboxylic acids and their amide derivatives, serving as precursors for the synthesis of various bioactive molecules (Leng et al., 2009).

properties

IUPAC Name

1-(4-methyl-3-oxopyrazin-2-yl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-12-3-2-11-8(9(12)14)13-5-7(4-10)6-13/h2-3,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQXGTSVPKCLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile

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